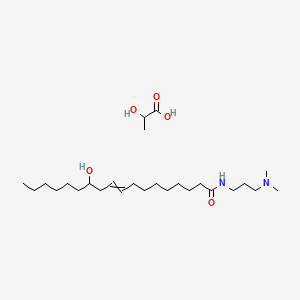
Chrome antimony titanium buff rutile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chrome antimony titanium buff rutile, also known as Pigment Brown 24, is an inorganic pigment . It is a clean, buff shade, opaque complex inorganic pigment with easy dispersion, high NIR reflectance, no warping or shrinkage, and excellent weather and light fastness properties . It can be used as a replacement for Chrome Yellow in combination with organic pigments .
Synthesis Analysis
This pigment is a reaction product of high temperature calcination in which Titanium (IV) Oxide, Chromium (III) Oxide, and Antimony (V) Oxide in varying amounts are homogeneously and ionically interdiffused to form a crystalline matrix of rutile .Molecular Structure Analysis
The molecular formula of Chrome antimony titanium buff rutile is (Ti, Sb, Cr) O2 . It is a crystalline matrix of rutile formed by the interdiffusion of Titanium (IV) Oxide, Chromium (III) Oxide, and Antimony (V) Oxide .Chemical Reactions Analysis
As an inorganic pigment, Chrome antimony titanium buff rutile is stable and does not undergo hazardous reactions . It is resistant to heat, light, and weather, making it suitable for various applications .Physical And Chemical Properties Analysis
Chrome antimony titanium buff rutile appears as a yellow powder . It has a rutile crystal form, a mean particle size of 2.0 µm max, a moisture content of 0.2% max, a water-soluble salt of 0.3% max, an oil absorption of 16-35 g/100g, a pH value of 6-9, and a heat resistance of 1000°C . It also has excellent light fastness, weather resistance, acid resistance, and alkali resistance .Mecanismo De Acción
Direcciones Futuras
While specific future directions for Chrome antimony titanium buff rutile are not mentioned in the sources, its unique properties make it a valuable pigment in various industries. It is widely used in exterior coatings, fluorocarbon coatings, industrial coatings, aerospace and marine coatings, camouflage coatings, coil coatings, rock frescos coating, powder coatings, oil paints, water-based paints, UV coatings, high-temperature paints, engineering plastics, master batch, technology glasses, colored glasses, glass lamps, architectural ceramics, ceramic works, engineering ceramics, industrial enamels, architectural enamelware, colored inks, watermark inks, concave-convex inks, colored sand, concrete and other building materials . As technology advances, new applications for this versatile pigment may be discovered.
Propiedades
Número CAS |
68186-90-3 |
|---|---|
Nombre del producto |
Chrome antimony titanium buff rutile |
Peso molecular |
0 |
Sinónimos |
Chrome antimony titanium buff rutile; CI PIGMENT BROWN; Brown 24; C.I. Pigment Brown 24; CHROME ANTIMONY TITANIUM BUFF; chrome rutile yellow; Rutil, substituiert Anorganische Buntpigmente (synthetische Mineralien), chemisch und thermisch stabil; Pigment bro |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



